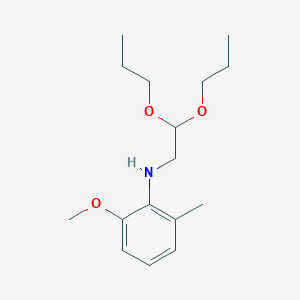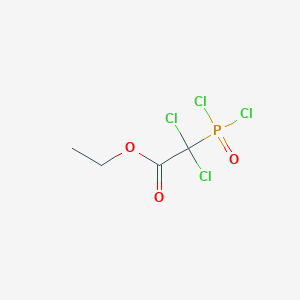![molecular formula C18H10Cl8O2 B14587108 2,2',3,3',5,5',6,6'-Octachloro-4,4'-bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl CAS No. 61444-05-1](/img/structure/B14587108.png)
2,2',3,3',5,5',6,6'-Octachloro-4,4'-bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-bis[(prop-2-en-1-yl)oxy]-1,1’-biphenyl is a synthetic organic compound characterized by its high chlorine content and biphenyl structure
Méthodes De Préparation
The synthesis of 2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-bis[(prop-2-en-1-yl)oxy]-1,1’-biphenyl typically involves the chlorination of biphenyl followed by the introduction of prop-2-en-1-yl groups. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the selective chlorination and subsequent etherification. Industrial production methods may involve large-scale chlorination reactors and continuous flow systems to optimize yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated biphenyls.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-bis[(prop-2-en-1-yl)oxy]-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a model compound for studying the effects of chlorination on biphenyl structures.
Biology: Research on its biological activity and potential toxicity is ongoing, particularly in the context of environmental contamination.
Medicine: Investigations into its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of materials with specific properties, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with cellular components, potentially disrupting normal biological functions. Its high chlorine content may lead to the formation of reactive intermediates that can interact with proteins, DNA, and other biomolecules. The molecular targets and pathways involved are still under investigation, but its structural similarity to other chlorinated biphenyls suggests potential endocrine-disrupting effects.
Comparaison Avec Des Composés Similaires
Compared to other chlorinated biphenyls, 2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-bis[(prop-2-en-1-yl)oxy]-1,1’-biphenyl is unique due to the presence of prop-2-en-1-yl groups, which may influence its reactivity and biological activity. Similar compounds include:
- 2,2’,3,3’,4,5’,6,6’-Octachlorobiphenyl
- 2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-diphenoquinone
- 2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl-4,4’-diyl bis(oxyethane-2,1-diyloxy)bisethanol
These compounds share the biphenyl core and high chlorine content but differ in their functional groups and specific applications.
Propriétés
Numéro CAS |
61444-05-1 |
|---|---|
Formule moléculaire |
C18H10Cl8O2 |
Poids moléculaire |
541.9 g/mol |
Nom IUPAC |
1,2,4,5-tetrachloro-3-prop-2-enoxy-6-(2,3,5,6-tetrachloro-4-prop-2-enoxyphenyl)benzene |
InChI |
InChI=1S/C18H10Cl8O2/c1-3-5-27-17-13(23)9(19)7(10(20)14(17)24)8-11(21)15(25)18(28-6-4-2)16(26)12(8)22/h3-4H,1-2,5-6H2 |
Clé InChI |
IDUNINHDVFHQRF-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=C(C(=C(C(=C1Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)OCC=C)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


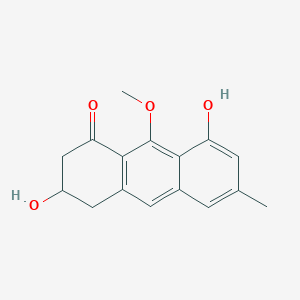
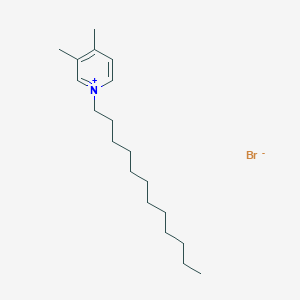
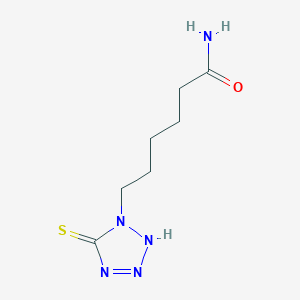
![2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol](/img/structure/B14587060.png)

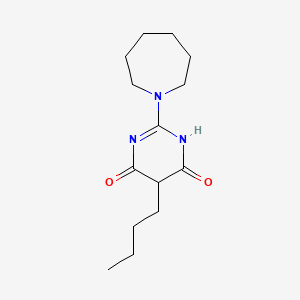
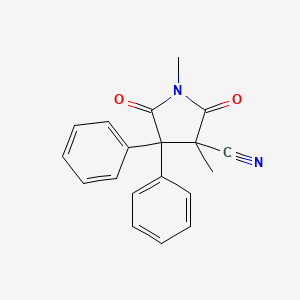
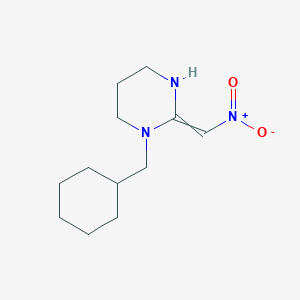
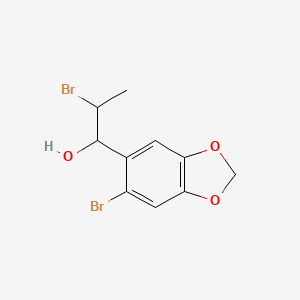
![2,6-Bis[(benzylsulfanyl)methyl]-4-bromophenol](/img/structure/B14587089.png)
![Diethyl {2-[(hydroxymethyl)amino]ethyl}phosphonate](/img/structure/B14587092.png)

